molecular formula C18H26BrN3O2 B2608795 4-((4-bromobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235350-85-2

4-((4-bromobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B2608795
CAS No.: 1235350-85-2
M. Wt: 396.329
InChI Key: WVZWWWRLYMAMGC-UHFFFAOYSA-N
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Description

4-((4-Bromobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a bromobenzamide group, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Bromobenzamide Intermediate

      Starting Material: 4-bromobenzoic acid.

      Reaction: The 4-bromobenzoic acid is converted to 4-bromobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

      Amidation: The 4-bromobenzoyl chloride is then reacted with methylamine to form 4-bromobenzamide.

  • Attachment to Piperidine

      Starting Material: 4-bromobenzamide.

      Reaction: The 4-bromobenzamide is reacted with piperidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
  • Reduction

    • Reduction of the bromobenzamide group can yield the corresponding aniline derivative.
  • Substitution

    • The bromine atom in the bromobenzamide group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, potentially modulating their activity.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((4-bromobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide involves its interaction with biological targets such as enzymes or receptors. The bromobenzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    4-((4-Methylbenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of bromine.

    4-((4-Nitrobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-((4-bromobenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

4-[[(4-bromobenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O2/c1-18(2,3)21-17(24)22-10-8-13(9-11-22)12-20-16(23)14-4-6-15(19)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWWWRLYMAMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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